molecular formula C8H13ClO3 B2877566 Methyl 4-(chloromethyl)oxane-4-carboxylate CAS No. 2248364-99-8

Methyl 4-(chloromethyl)oxane-4-carboxylate

Cat. No. B2877566
CAS RN: 2248364-99-8
M. Wt: 192.64
InChI Key: FTHZHSMSZAGZDJ-UHFFFAOYSA-N
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Description

“Methyl 4-(chloromethyl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 2248364-99-8 . It has a molecular weight of 192.64 and its IUPAC name is methyl 4-(chloromethyl)tetrahydro-2H-pyran-4-carboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13ClO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Ring Expansion and Rearrangement

Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a closely related compound, undergoes ring expansion and rearrangement to produce derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate. These derivatives are further processed through acid-catalyzed ring contraction, leading to the formation of methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate, demonstrating the compound's utility in synthesizing heterocyclic structures (Bullock et al., 1972).

Environmental Degradation of Pollutants

The degradation of chloroaromatic compounds, significant industrial pollutants, into less harmful substances illustrates another application. Specifically, 4-chlorocatechol, a degradation product of chloroaromatics, can be transformed by soil and water microorganisms through the 3-oxoadipate pathway, highlighting the compound's role in environmental detoxification (Blasco et al., 1995).

Synthesis of Liquid Crystalline Polysiloxanes

In the field of material science, derivatives of Methyl 4-(chloromethyl)oxane-4-carboxylate have been utilized in synthesizing ferroelectric side chain liquid crystalline polysiloxanes. These materials display a variety of mesomorphic behaviors and have potential applications in advanced display technologies (Hsiue & Chen, 1995).

Total Synthesis of Natural Products

The compound also plays a critical role in the total synthesis of natural products. For instance, it has been used in the synthesis of racemic and optically active coronafacic acids, demonstrating its utility in complex organic synthesis and the production of biologically active compounds (Ohira, 1984).

Catalysis and Chemical Transformations

This compound and its derivatives are instrumental in catalytic processes and chemical transformations. They have been used in dirhodium(II)-catalyzed C-H insertion reactions, demonstrating their importance in efficient and selective organic synthesis (Yakura et al., 1999).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 4-(chloromethyl)oxane-4-carboxylate” can be found online . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

methyl 4-(chloromethyl)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHZHSMSZAGZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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